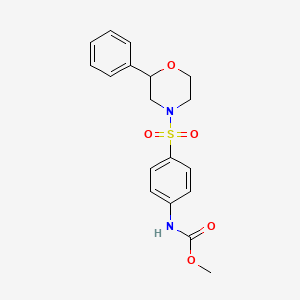
Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate , also known as Methylphenomycolate or MPMC , is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields . It belongs to the class of carbamates, which are useful protecting groups for amines during synthesis . Now, let’s explore different aspects of this compound:
Synthesis Analysis
The synthesis of Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate involves specific reactions. One approach is the [3+2]-cycloaddition and condensation reactions of 4-formylphenyl-N-phenylcarbamate with various moieties. These moieties include isoxazole, nitrofuran, thiosemicarbazone, isonicotinoylhydrazide , and pyridine . These derivatives exhibit antimicrobial activities against Gram-positive and Gram-negative bacteria.
Molecular Structure Analysis
The molecular formula of Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate is C₁₈H₁₈N₂O₆S with a molecular weight of 376.43 g/mol . Its structure consists of a carbamate group attached to a phenyl ring, which further contains a sulfonyl group and a 2-phenylmorpholino moiety.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including cycloadditions , condensations , and functionalization reactions . For instance, it reacts with allyl-N-phenylcarbamate to form an isoxazole derivative . Further investigations into its reactivity and transformations are essential.
Aplicaciones Científicas De Investigación
Photoredox-Catalyzed Cascade Annulation
“Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate” can be used in photoredox-catalyzed cascade annulation processes . This process involves the development of a variety of benzothiophenes and benzoselenophenes, which are obtained in moderate to good yields at ambient temperature .
Spectral and Luminescent Properties Study
The compound can be used in the study of spectral and luminescent properties . Specifically, the spectral and luminescent properties and the photolysis of 1:3 hydrogen bonded complexes of methyl[(4-aminophenyl)sulfonyl)carbamate (asulam) with water are studied with the aid of methods of quantum chemistry using the theory of intramolecular photophysical processes .
Photolysis Study
“Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate” can be used in the study of photolysis . The breaking of the C-S and N-S bonds occurs according to the predissociation mechanism in electronically excited states localized on the bonds to be broken .
Hydrogen Bonded Complexes Study
The compound can be used in the study of hydrogen bonded complexes . The formation of hydrogen bonded complexes increases the rate of population of photodissociative states, and therefore, one can assume that the photoreaction efficiency increases .
Versatile Chemical Compound for Scientific Research
“Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate” is a versatile chemical compound used in various scientific research applications. Its unique properties make it a valuable resource in advancing scientific studies.
Propiedades
IUPAC Name |
methyl N-[4-(2-phenylmorpholin-4-yl)sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-24-18(21)19-15-7-9-16(10-8-15)26(22,23)20-11-12-25-17(13-20)14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJANVBAQRNPOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-((2-phenylmorpholino)sulfonyl)phenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

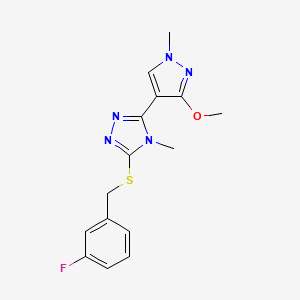


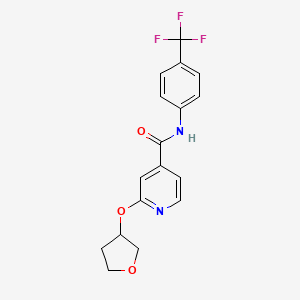

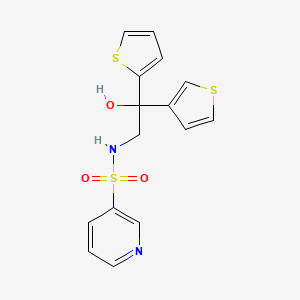
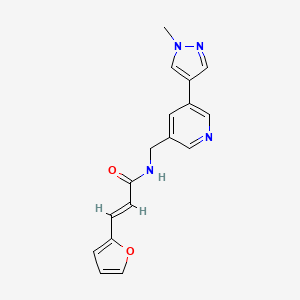
![N-[(2-chlorophenyl)(cyano)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)butanamide](/img/structure/B2493818.png)
![3-Chloro-2-[[5-(4-fluorophenyl)sulfonylthiophen-2-yl]methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2493819.png)
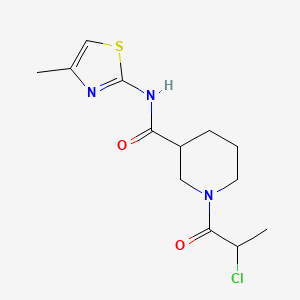
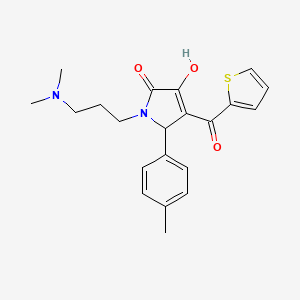
![2-[(2,2-Dimethylpropanoylamino)methyl]-3-(oxolan-3-yl)propanoic acid](/img/structure/B2493827.png)
![4-fluoro-N-[(2-methylphenyl)methyl]oxolan-3-amine](/img/structure/B2493830.png)
![2-(benzylthio)-7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2493831.png)